molecular formula C15H13N3O3 B8043364 N-[4-(2,4-diformamidophenyl)phenyl]formamide

N-[4-(2,4-diformamidophenyl)phenyl]formamide

Cat. No.: B8043364
M. Wt: 283.28 g/mol
InChI Key: WSJBFWLIAJHSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-diformamidophenyl)phenyl]formamide: is an organic compound characterized by the presence of formamide groups attached to a phenyl ring

Properties

IUPAC Name

N-[4-(2,4-diformamidophenyl)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-8-16-12-3-1-11(2-4-12)14-6-5-13(17-9-20)7-15(14)18-10-21/h1-10H,(H,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBFWLIAJHSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)NC=O)NC=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-diformamidophenyl)phenyl]formamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diformamidobenzene and 4-bromophenylformamide.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-diformamidophenyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide groups into amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,4-diformamidophenyl)phenyl]formamide is used as an intermediate in the synthesis of more complex organic molecules. Its formamide groups make it a versatile building block for constructing various functionalized compounds.

Biology

In biological research, this compound can be used to study the interactions of formamide-containing molecules with biological macromolecules, such as proteins and nucleic acids. It may also serve as a model compound for investigating the behavior of formamides in biological systems.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features can be exploited to develop drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its formamide groups can enhance the properties of these materials, including their thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-[4-(2,4-diformamidophenyl)phenyl]formamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The formamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(4-formylphenyl)formamide
  • N-(2,4-diformamidophenyl)acetamide

Uniqueness

N-[4-(2,4-diformamidophenyl)phenyl]formamide is unique due to the presence of multiple formamide groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.